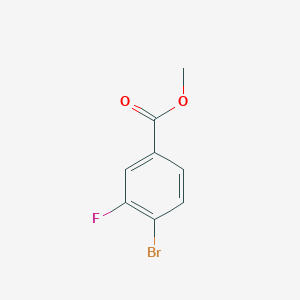

Methyl 4-bromo-3-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAFDKXHLVMFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620658 | |

| Record name | Methyl 4-bromo-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849758-12-9 | |

| Record name | Methyl 4-bromo-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-bromo-3-fluorobenzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 4-bromo-3-fluorobenzoate

This guide provides a comprehensive technical overview of this compound (CAS No. 849758-12-9), a halogenated aromatic ester of significant interest in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, grounding all information in established scientific principles.

Core Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its structure, featuring a benzene ring substituted with bromo, fluoro, and methyl ester groups, creates a unique electronic and steric environment that dictates its physical properties and chemical reactivity. The presence of both bromine and fluorine atoms makes it a valuable and versatile building block in synthetic chemistry.[2]

Quantitative physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 849758-12-9 | [3] |

| Molecular Formula | C₈H₆BrFO₂ | [3] |

| Molecular Weight | 233.04 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 61 - 66 °C | [1][3] |

| Boiling Point | 270.1 °C at 760 mmHg | [3] |

| Density | ~1.6 g/cm³ | [1][3] |

| Solubility | Soluble in methanol | [3] |

| Refractive Index (n20D) | ~1.53 | [1][3] |

| Flash Point | 117.1 °C | [3] |

| Storage | Store at 2 - 8 °C, Keep Cold | [1][3] |

Spectroscopic Characterization: An Interpretive Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring.

-

H-2 (ortho to -CO₂Me, meta to -F): This proton is expected to appear as a doublet of doublets (dd). The primary splitting will be a small meta coupling (~2-3 Hz) to H-6. A smaller, longer-range coupling to the fluorine atom may also be observed.

-

H-5 (ortho to -Br, ortho to -F): This proton will be a doublet of doublets (dd). It will exhibit a meta coupling to the fluorine atom and an ortho coupling (~8-9 Hz) to H-6.

-

H-6 (ortho to -CO₂Me, meta to -Br): This proton is expected to be a triplet or, more precisely, a doublet of doublets that appears as a triplet due to similar coupling constants. It will have an ortho coupling to H-5 and a meta coupling to H-2.

-

-OCH₃ Protons: A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, typically around 3.9 ppm.

The ¹³C NMR spectrum will display eight unique carbon signals. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong band will appear in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: A strong absorption, characteristic of aryl fluorides, is expected between 1200-1280 cm⁻¹.

-

C-Br Stretch: This vibration appears at lower frequencies, typically in the 500-650 cm⁻¹ range.

-

Aromatic C-H and C=C Stretches: These will be present in their usual regions, above 3000 cm⁻¹ and between 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of bromine. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in two molecular ion peaks of nearly equal intensity at m/z 232 and 234.[4] Common fragmentation pathways would include the loss of the methoxy group (-•OCH₃) to give a fragment at m/z 201/203 and the loss of the entire ester group (-•CO₂CH₃) to yield a fragment at m/z 173/175.

Synthesis and Purification Protocol

This compound is typically synthesized via a two-step process starting from 4-bromo-3-fluorotoluene: oxidation to the carboxylic acid followed by esterification.

Step 1: Synthesis of 4-Bromo-3-fluorobenzoic Acid[5]

-

Principle: This step involves the strong oxidation of the methyl group of 4-bromo-3-fluorotoluene to a carboxylic acid using potassium permanganate. The reaction is performed in water under reflux.

-

Protocol:

-

To a reactor equipped with a mechanical stirrer and reflux condenser, add 4-bromo-3-fluorotoluene (1.0 eq.), water, and a phase-transfer catalyst (e.g., sodium alkyl ether sulfate).

-

Heat the mixture to reflux.

-

Slowly and portion-wise, add potassium permanganate (KMnO₄, ~2.5-3.0 eq.) under vigorous stirring. The purple color of the permanganate will disappear as it is consumed.

-

Maintain the reflux for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material. A key visual cue is the cessation of oily droplets in the refluxing liquid.

-

While still hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Cool the filtrate and add a reducing agent (e.g., sodium sulfite) to quench any unreacted KMnO₄.

-

Acidify the clear solution to a pH of ~2 with concentrated hydrochloric acid. This protonates the carboxylate salt, causing the desired 4-bromo-3-fluorobenzoic acid to precipitate.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Esterification to this compound[4]

-

Principle: Fischer esterification is achieved by reacting the carboxylic acid with an excess of methanol under acidic conditions. Thionyl chloride is an excellent choice as it reacts with methanol to generate HCl in situ, which catalyzes the reaction, and its byproducts (SO₂ and HCl) are gaseous, helping to drive the reaction to completion.

-

Protocol:

-

Suspend the dried 4-bromo-3-fluorobenzoic acid (1.0 eq.) in methanol (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 2.0 eq.) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, or until TLC analysis shows full conversion of the acid.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups. The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

This is one of the most powerful and widely used methods for constructing biaryl systems, which are common motifs in pharmaceuticals.[5][6] this compound can be coupled with a variety of aryl or vinyl boronic acids or their esters.

-

Generalized Protocol for Suzuki Coupling:

-

In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent system (e.g., a mixture of toluene and water, or dioxane).

-

Degas the mixture by bubbling the inert gas through it for 15-20 minutes.

-

Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to isolate the coupled product.

-

Applications in Research and Development

The strategic placement of the reactive bromine handle and the modulating fluorine substituent makes this compound a high-value intermediate.

-

Pharmaceutical Synthesis: It serves as a precursor for creating complex molecules with potential biological activity. It is particularly useful in the development of anti-inflammatory and analgesic drugs.[2] The biaryl structures formed via its coupling reactions are prevalent in many drug candidates.

-

Agrochemical Development: The compound is used in the synthesis of novel pesticides and herbicides. The inclusion of fluorine often enhances the metabolic stability and potency of agrochemicals.[2]

-

Material Science: Its rigid aromatic structure is suitable for incorporation into advanced polymers and coatings, potentially enhancing thermal stability, durability, and resistance to environmental factors.[2]

-

Fluorescent Probes: The fluorinated aromatic core can be elaborated into more complex systems used as fluorescent probes for biological imaging applications.[2]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Statement | Pictogram | Signal Word |

| Skin Irritation | H315: Causes skin irritation | Warning | |

| Eye Irritation | H319: Causes serious eye irritation | (as above) | (as above) |

| Respiratory Irritation | H335: May cause respiratory irritation | (as above) | (as above) |

-

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wear protective gloves, safety glasses or goggles, and a lab coat. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

PrepChem.com. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

YouTube. Suzuki Coupling. [Link]

-

PubChem. Methyl 3-bromo-4-fluorobenzoate. [Link]

-

NIST WebBook. Benzoic acid, 4-bromo-, methyl ester. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

LookChem. This compound 98. [Link]

- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

NIST WebBook. Methyl 4-fluorobenzoate. [Link]

-

SpectraBase. Methyl 4-bromobenzoate - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

An In-Depth Technical Guide to Methyl 4-bromo-3-fluorobenzoate: A Strategic Building Block for Advanced Synthesis

This guide provides an in-depth technical overview of Methyl 4-bromo-3-fluorobenzoate (CAS No. 849758-12-9), a pivotal building block for professionals in pharmaceutical, agrochemical, and materials science research. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights to empower your research and development endeavors.

Core Compound Profile and Physicochemical Properties

This compound is a substituted aromatic ester whose value lies in the strategic placement of its functional groups. The presence of orthogonal reactive sites—the bromine atom for cross-coupling and the methyl ester for amide bond formation or reduction—makes it a highly versatile intermediate. The fluorine atom, positioned ortho to the bromine, electronically modulates the ring, influencing reactivity and imparting desirable pharmacokinetic properties in downstream drug candidates.[1][2][3]

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 849758-12-9 | [4][5] |

| Molecular Formula | C₈H₆BrFO₂ | [4][5][6] |

| Molecular Weight | 233.03 g/mol | [6] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 64-66 °C | [6] |

| Boiling Point | ~270 °C at 760 mmHg | [6] |

| Solubility | Soluble in methanol and other common organic solvents | [6] |

| Key Safety Hazards | Causes skin and serious eye irritation |[5][7] |

Synthesis Pathway and Protocol Validation

The most direct and common synthesis of this compound is via the Fischer esterification of its parent carboxylic acid. This approach is favored for its high atom economy and straightforward execution.

Conceptual Synthesis Workflow

The logical flow from the precursor acid to the final ester product is a classic acid-catalyzed reaction. The workflow is designed for high conversion and simple purification.

Caption: Fischer Esterification workflow for this compound.

Self-Validating Laboratory Synthesis Protocol

This protocol is designed to be self-validating by explaining the rationale behind each critical step.

Objective: To synthesize this compound with >98% purity.

Materials:

-

4-Bromo-3-fluorobenzoic acid (1 eq.)[8]

-

Anhydrous Methanol (10-20 volumes)

-

Concentrated Sulfuric Acid (0.1-0.2 eq.)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq.).

-

Expertise & Experience: Using a flask appropriately sized for the reaction volume is critical to ensure efficient stirring and heating. The reflux condenser is essential to prevent the loss of volatile methanol.

-

-

Reagent Addition: Add anhydrous methanol (15 volumes) to the flask. Stir until the acid is fully or mostly dissolved.

-

Trustworthiness: Using methanol as both the reagent and solvent drives the reaction equilibrium towards the product side due to its large excess. Anhydrous conditions are preferred to prevent water from hydrolyzing the product back to the starting acid.

-

-

Catalyst Introduction: Carefully and slowly add concentrated sulfuric acid (0.1 eq.) to the stirring mixture.

-

Expertise & Experience: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Slow addition is a critical safety measure to control the exothermic reaction.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Trustworthiness: TLC provides a reliable, real-time validation of reaction completion. A suitable mobile phase (e.g., 20% ethyl acetate in hexanes) should show a clear distinction between the more polar starting acid (lower Rf) and the less polar product ester (higher Rf).

-

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing saturated sodium bicarbonate solution while stirring.

-

Expertise & Experience: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its sodium salt. The slow addition is crucial to safely manage the CO₂ gas evolution that occurs.

-

-

Extraction and Washing: Transfer the neutralized mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with water and then brine.[9]

-

Trustworthiness: Ethyl acetate is an effective solvent for extracting the ester product. The water wash removes residual methanol and salts, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to yield a white crystalline solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.[10]

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from its ability to participate in a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Key Reactive Sites and Transformations

Caption: Key reaction pathways for this compound.

Protocol Insight: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a cornerstone reaction for C-C bond formation, and this substrate is an excellent electrophilic partner.

Objective: To couple an aryl boronic acid with this compound.

Materials:

-

This compound (1.0 eq.)

-

Aryl Boronic Acid (1.1-1.5 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)

-

Solvent (e.g., Toluene/Water or Dioxane/Water)

Methodology:

-

Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere (Nitrogen or Argon).

-

Expertise & Experience: Palladium(0) catalysts are oxygen-sensitive. Failure to maintain an inert atmosphere is a primary cause of reaction failure, leading to catalyst degradation and homocoupling of the boronic acid.[11]

-

-

Reagent Loading: Add this compound, the aryl boronic acid, and the base to the flask.

-

Solvent Degassing: Add the solvent system. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Trustworthiness: This step is a critical self-validation checkpoint. Proper degassing removes dissolved oxygen, which is essential for preserving the active catalytic species throughout the reaction.

-

-

Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction to 80-100 °C and stir until TLC or LC-MS analysis confirms the consumption of the starting bromide.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The crude product is then purified via column chromatography.

Role in Drug Discovery and Development

Fluorinated compounds are of immense interest in medicinal chemistry because the C-F bond is highly stable and the fluorine atom can block metabolic deactivation, enhance binding affinity, and improve membrane permeability.[3] this compound provides a direct entry point to novel fluorinated chemical matter.

Position in the Drug Discovery Pipeline

This building block is typically introduced at the "Hit-to-Lead" and "Lead Optimization" stages, where medicinal chemists systematically modify a promising compound to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) and potency profile.

Caption: Role of M4B3FB as a key building block in the drug discovery process.

Its utility is particularly noted in the synthesis of inhibitors for various enzyme classes and receptor modulators where the substituted phenyl ring serves as a key pharmacophoric element. It has been utilized as an intermediate in the development of anti-inflammatory and analgesic drugs.[1]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound is classified as an irritant.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5][7]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.[12][13] Wash hands thoroughly after handling.[5]

-

Storage: Keep the container tightly closed and store in a cool, dark, and dry place away from incompatible materials like strong oxidizing agents.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its defined reactivity at two distinct sites, coupled with the beneficial effects of the fluorine substituent, makes it an invaluable asset for researchers aiming to construct complex and novel molecules. The robust and well-understood protocols for its synthesis and subsequent reactions provide a reliable foundation for innovation in pharmaceuticals, agrochemicals, and material science.

References

-

Sylvester, E. D., & Benedict, J. B. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Retrieved from [Link]

-

PurityChem. (n.d.). Methyl 3-Bromo-4-fluorobenzoate: A Versatile Building Block in Organic Synthesis. Retrieved from [Link]

-

IndiaMART. (n.d.). Methyl 3 Bromo 4 Fluorobenzoate, 99%. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

PubChem. (n.d.). 4-Bromo-3-fluorobenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

AGC Chemicals. (n.d.). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. Retrieved from [Link]

-

Jouffroy, M., et al. (2016). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. Journal of the American Chemical Society. Retrieved from [Link]

-

LookChem. (n.d.). This compound 98. Retrieved from [Link]

-

Kuan, S. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. agcchem.com [agcchem.com]

- 4. aobchem.com [aobchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound 98|lookchem [lookchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-BROMO-3-FLUOROBENZOIC ACID ETHYL ESTER | 1130165-74-0 [amp.chemicalbook.com]

- 10. This compound 98(849758-12-9) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. aksci.com [aksci.com]

A Senior Application Scientist's Guide to Methyl 4-bromo-3-fluorobenzoate: From Theoretical Mass to Practical Application

Abstract

Methyl 4-bromo-3-fluorobenzoate is a halogenated aromatic ester that serves as a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility is fundamentally governed by its precise chemical structure and corresponding physicochemical properties. This guide provides an in-depth analysis of its molecular weight, a cornerstone parameter that influences everything from stoichiometric calculations in synthesis to the interpretation of analytical data. We will explore the theoretical basis of its molecular weight, detail the experimental protocols for its empirical verification, and discuss its profound implications in the context of drug discovery and material science. This document is intended for researchers, chemists, and drug development professionals who utilize such intermediates and require a comprehensive understanding of their core characteristics.

Foundational Physicochemical Properties

The identity and behavior of a chemical compound are defined by its physical and chemical properties. For this compound (CAS Number: 849758-12-9), these properties provide the foundational data required for its effective use in a laboratory setting.[1][2] The molecular weight, in particular, is a critical starting point for any quantitative chemical process.

Theoretical Molecular Weight: A Calculation from First Principles

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The molecular formula for this compound is C₈H₆BrFO₂.[1][2]

The calculation based on the atomic weights of its constituent elements is as follows:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Fluorine (F): 1 atom × 18.998 u = 18.998 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Sum (Molecular Weight): 96.088 + 6.048 + 79.904 + 18.998 + 31.998 = 233.036 u

This theoretical value is the benchmark against which all experimental determinations are compared. Commercial suppliers consistently report this value as approximately 233.04 g/mol .[1]

Summary of Key Properties

A concise summary of the essential physicochemical data for this compound is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 849758-12-9 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.04 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 61 - 65 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| IUPAC Name | This compound | [2] |

Synthesis and the Role of Stoichiometry

The molecular weight is indispensable for synthetic chemistry, as it provides the basis for stoichiometric calculations, ensuring that reactants are combined in the correct molar ratios. A common method for synthesizing methyl esters like this compound is through the Fischer esterification of the corresponding carboxylic acid.

Workflow for Synthesis via Fischer Esterification

The diagram below outlines the typical laboratory workflow for the synthesis, workup, and purification of this compound from 4-bromo-3-fluorobenzoic acid.

Caption: Synthesis and Purification Workflow.

Detailed Synthesis Protocol

This protocol describes the esterification of 4-bromo-3-fluorobenzoic acid (MW: 219.01 g/mol )[3].

Materials:

-

4-bromo-3-fluorobenzoic acid (10.0 g, 45.66 mmol, 1.0 eq)

-

Methanol (200 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (2.5 mL, ~45.66 mmol, 1.0 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A 500 mL round-bottom flask is charged with 4-bromo-3-fluorobenzoic acid (10.0 g). Methanol (200 mL) is added, and the mixture is stirred until the solid is largely dissolved.

-

Acid Catalyst Addition: The flask is cooled in an ice bath. Concentrated sulfuric acid (2.5 mL) is added dropwise with continuous stirring.

-

Scientist's Note: The reaction is cooled during the addition of sulfuric acid as the dissolution of strong acid in methanol is highly exothermic. This prevents potential boiling and ensures controlled reaction initiation.

-

-

Reflux: The mixture is heated to reflux (approx. 65 °C) and maintained for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature. The bulk of the methanol is removed under reduced pressure using a rotary evaporator.

-

Neutralization & Extraction: The residue is re-dissolved in ethyl acetate (150 mL). The organic solution is carefully washed with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine (100 mL).

-

Scientist's Note: The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid, which would otherwise co-purify with the ester product.

-

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude ester is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Experimental Verification of Molecular Weight and Structure

While the theoretical molecular weight is a calculated value, its experimental verification is essential to confirm the identity and purity of the synthesized compound. This is achieved through a combination of analytical techniques.

Mass Spectrometry: The Direct Measurement

Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺).

A key feature to observe is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will not show a single molecular ion peak, but a pair of peaks (M⁺ and M+2⁺) of almost equal intensity, separated by 2 m/z units. This provides a definitive signature for a monobrominated compound.

-

Expected M⁺ peak (with ⁷⁹Br): ~232 m/z

-

Expected M+2⁺ peak (with ⁸¹Br): ~234 m/z

NMR and IR Spectroscopy: Structural Confirmation

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the correct isomeric structure.

-

¹H NMR: Would confirm the presence of the methyl ester protons (a singlet around 3.9 ppm) and the distinct splitting patterns of the aromatic protons.

-

¹³C NMR: Would show the expected number of carbon signals, including the carbonyl carbon of the ester.

-

IR Spectroscopy: Would show characteristic absorption bands for the C=O stretch of the ester and C-X bonds (C-F, C-Br).

Analytical Workflow for Compound Validation

The following diagram illustrates the logical flow of analysis to ensure the synthesized product is indeed the target compound.

Caption: Analytical Workflow for Structural Validation.

Applications in Drug Discovery and Material Science

The structural features of this compound make it a valuable intermediate in several fields.[1] The presence of three distinct functional handles—the ester, the bromine atom, and the fluorine atom—allows for sequential and regioselective chemical modifications.

-

Pharmaceutical Synthesis: The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstones of modern drug discovery for building complex molecular scaffolds.[1][4] The fluorine atom can enhance metabolic stability and receptor binding affinity of the final active pharmaceutical ingredient (API).[5]

-

Agrochemical Development: Similar to pharmaceuticals, this compound is used to create new pesticides and herbicides with improved properties.[1]

-

Material Science: It can be used in the synthesis of novel polymers, coatings, and fluorescent probes for biological imaging.[1]

Conclusion

The molecular weight of this compound, 233.04 g/mol , is more than a mere physical constant. It is a fundamental parameter that forms the basis of its synthesis, purification, and analytical identification. It is the quantitative link between a chemical formula on paper and a tangible substance in a flask. For the medicinal chemist and materials scientist, a thorough understanding of this value and its experimental verification is the first step in leveraging the compound's synthetic potential to create novel and impactful molecules.

References

-

This compound. Chem-Impex.

-

This compound. Alfa Chemistry.

-

This compound. Sigma-Aldrich.

-

4-Bromo-3-fluorobenzoic acid. PubChem, National Center for Biotechnology Information.

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Stanford Chemicals.

Sources

Structure Elucidation of Methyl 4-bromo-3-fluorobenzoate: A Multi-modal Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-bromo-3-fluorobenzoate is a substituted aromatic ester that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific arrangement of bromo, fluoro, and methyl ester functional groups on the benzene ring provides a versatile scaffold for creating more complex, biologically active molecules.[1] Given its role as a key intermediate, the unambiguous confirmation of its structure is paramount for ensuring the integrity of synthetic pathways, the purity of final products, and the validity of research outcomes.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. Moving beyond a simple listing of techniques, this paper details the causality behind the experimental workflow, demonstrating how a synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and multi-nuclear magnetic resonance (NMR) spectroscopy creates a self-validating system for structural confirmation.

Foundational Physicochemical & Synthesis Data

Before delving into spectroscopic analysis, a review of the compound's fundamental properties and synthetic origin provides essential context. These data points serve as the initial benchmarks against which experimental results are compared.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 849758-12-9 | [2] |

| Molecular Formula | C₈H₆BrFO₂ | [2][3] |

| Molecular Weight | 233.037 g/mol | [2][3] |

| Melting Point | 64-66 °C | [2] |

| Boiling Point | 270.079 °C at 760 mmHg | [2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in Methanol | [2] |

Synthetic Context: Esterification

The target molecule is typically synthesized via the esterification of its corresponding carboxylic acid, 4-bromo-3-fluorobenzoic acid. Understanding the precursors is vital, as residual starting materials or reaction byproducts are common impurities that must be identified and distinguished from the target compound during analysis. A common method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Caption: General synthesis workflow for this compound.

The Elucidation Workflow: A Strategic Approach

A robust structure elucidation protocol is not a linear checklist but an integrated workflow where each technique provides complementary information. The results from one analysis guide the interpretation of the next, culminating in a single, coherent structural assignment.

Caption: Integrated workflow for spectroscopic structure elucidation.

Mass Spectrometry: The First Validation Gate

Expertise & Causality: We begin with Mass Spectrometry (MS) because it provides the most direct and unambiguous measure of molecular weight, a fundamental property of the molecule. For halogenated compounds, it offers an immediate and critical validation point through isotopic analysis.[5]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified solid in a volatile solvent like methanol or ethyl acetate.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

-

Ionization: Utilize a standard electron ionization (EI) source at 70 eV. This high-energy method induces fragmentation, which is useful for structural analysis.

-

Detection: Scan a mass range from m/z 50 to 300 to ensure capture of the molecular ion and relevant fragments.

Data Interpretation: A Self-Validating System

The mass spectrum provides two crucial pieces of information that must be consistent with the proposed structure.

-

Molecular Ion (M⁺•): The molecular formula C₈H₆BrFO₂ predicts a monoisotopic mass of approximately 231.95 Da. The spectrum should show a cluster of peaks corresponding to this mass.

-

Bromine Isotopic Pattern: The most telling feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pattern of two peaks for every bromine-containing fragment: an "M" peak and an "M+2" peak of nearly equal intensity. This is a non-negotiable validation point; its absence would immediately disprove the structure.

Table 2: Predicted Mass Spectrometry Data

| m/z (Fragment Ion) | Identity | Key Diagnostic Feature |

| ~232 and 234 | [C₈H₆BrFO₂]⁺• | Molecular Ion (M⁺• and M+2) : Confirms molecular formula and presence of one bromine atom. |

| ~201 and 203 | [M - OCH₃]⁺ | Loss of the methoxy group. Isotopic pattern confirms Br is retained. |

| ~173 and 175 | [M - COOCH₃]⁺ | Loss of the entire methyl ester group. Isotopic pattern confirms Br is retained. |

| 157 | [C₇H₃BrF]⁺ | Loss of the carbonyl group from the [M - OCH₃]⁺ fragment. |

| 123 | [C₇H₄FO]⁺ | Benzoyl cation fragment resulting from the loss of Br. |

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: With the molecular weight confirmed, IR spectroscopy is employed to rapidly verify the presence of the key functional groups (ester, aromatic ring) predicted by the structure.[5] It is a fast, non-destructive technique that provides an orthogonal layer of validation.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.

Data Interpretation: Confirming the Scaffolding

The IR spectrum should display characteristic absorption bands that align with the molecular structure.

Table 3: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2960-2850 | C-H Stretch | Methyl Group (-OCH₃) |

| ~1730-1715 | C=O Stretch | Ester Carbonyl (Key Peak) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1300-1250 | C-O Stretch | Ester (Aryl-O Stretch) |

| ~1150-1100 | C-F Stretch | Aryl-Fluoride |

| Below 800 | C-Br Stretch | Aryl-Bromide |

The presence of the two strong ester peaks (C=O and C-O) is the most critical takeaway from this analysis.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6] By using a combination of ¹H, ¹³C, and ¹⁹F NMR, we can assemble a complete, unambiguous map of the molecule.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is excellent for dissolving many organic compounds and has a well-defined residual solvent peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C).

-

Homogenization: Gently vortex or invert the tube until the sample is fully dissolved.

-

Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

¹H NMR Interpretation: Placing the Protons

The ¹H NMR spectrum maps the proton environments. For a 1,2,4-trisubstituted benzene ring, a complex but highly informative pattern is expected in the aromatic region.[7][8]

-

Methyl Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected. The electron-withdrawing nature of the benzoate group will shift this signal downfield to approximately δ 3.9 ppm .

-

Aromatic Protons: Three distinct signals, each integrating to 1 proton, are expected. Their chemical shifts and splitting patterns are dictated by the electronic effects of the substituents and their coupling interactions.

-

H-6: This proton is ortho to both the electron-withdrawing -COOCH₃ and -F groups, making it the most deshielded. It will appear as a doublet of doublets (dd).

-

H-2: This proton is ortho to the -COOCH₃ group and meta to the -F group. It will also be a doublet of doublets (dd).

-

H-5: This proton is ortho to the -Br group and meta to the -COOCH₃ and -F groups. It is the most shielded of the aromatic protons and will likely appear as a pseudo-triplet or a doublet of doublets (dd), depending on the relative magnitudes of its coupling constants.

-

¹³C NMR Interpretation: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. Due to the lack of symmetry, all 8 carbons in the molecule are chemically distinct and should produce 8 separate signals.[9]

-

Methyl Carbon (-OCH₃): A signal around δ 52-53 ppm .

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 164-166 ppm .

-

Aromatic Carbons: Six signals in the region of δ 110-165 ppm .

-

C-F (C-3): This carbon will exhibit a very large coupling constant with the directly attached fluorine (¹JCF ≈ 240-250 Hz), appearing as a large doublet. This is a key diagnostic signal.

-

C-Br (C-4): The signal for this carbon will be found in the aromatic region, its exact shift influenced by the halogen.

-

The remaining four aromatic carbons (C-1, C-2, C-5, C-6) will also show smaller C-F couplings (²JCF, ³JCF), further confirming the substitution pattern.

-

¹⁹F NMR Interpretation: The Fluorine Anchor

A ¹⁹F NMR spectrum provides the final, unequivocal confirmation of the fluorine's environment.

-

A single resonance will be observed.

-

This resonance will be split into a multiplet (likely a doublet of doublets or a triplet) due to coupling with the adjacent ortho protons (H-2 and H-4, in this case H-2 and H-5 relative to the fluorine position). This coupling provides direct evidence of the F atom's position on the ring.

Table 4: Summary of Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Diagnostic Feature |

| ¹H | ~3.9 | Singlet (s) | 3H | -OCH₃ | Confirms methyl ester. |

| ¹H | Downfield (e.g., ~7.8-8.2) | Doublet of Doublets (dd) | 1H | Aromatic (H-2, H-6) | Complex pattern confirms trisubstitution. |

| ¹H | Upfield (e.g., ~7.2-7.6) | Doublet of Doublets (dd) or Triplet (t) | 1H | Aromatic (H-5) | Complex pattern confirms trisubstitution. |

| ¹³C | ~52-53 | Singlet | - | -OCH₃ | Confirms methyl ester carbon. |

| ¹³C | ~164-166 | Singlet | - | -C=O | Confirms ester carbonyl. |

| ¹³C | ~110-165 | Doublet (¹JCF ≈ 250 Hz) | - | C-3 (C-F) | Unambiguously places the Fluorine atom. |

| ¹³C | ~110-165 | 5 additional singlets/doublets | - | Aromatic Carbons | Confirms 6 unique aromatic carbons. |

| ¹⁹F | Varies (e.g., -110 to -120) | Multiplet | - | Ar-F | Confirms fluorine environment and coupling to protons. |

Conclusion: A Triad of Self-Validating Evidence

The structure of this compound is definitively elucidated by the collective and corroborating evidence from MS, IR, and NMR spectroscopy.

-

Mass Spectrometry confirms the correct molecular weight (233.037 g/mol ) and the essential presence of a single bromine atom via its M/M+2 isotopic signature.

-

Infrared Spectroscopy validates the presence of the critical ester functional group (C=O and C-O stretches) and the aromatic ring.

-

NMR Spectroscopy provides the final, high-resolution picture. ¹H NMR confirms the 3-proton aromatic system and the methyl ester. ¹³C and ¹⁹F NMR, through characteristic chemical shifts and, most importantly, C-F and H-F coupling constants, lock in the precise 1,2,4-substitution pattern and the relative positions of the bromo, fluoro, and ester functionalities.

Each technique validates the others, creating a robust and trustworthy data package that leaves no ambiguity in the final structural assignment. This methodical, multi-modal approach represents a gold standard for the characterization of key synthetic intermediates in research and development.

References

-

This compound 98. LookChem. [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. [Link]

-

Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2. PubChem. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Platteville. [Link]

-

NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

-

Short Summary of 1H-NMR Interpretation. St. Olaf College. [Link]

-

Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

(PDF) Methyl 4-bromobenzoate. ResearchGate. [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

-

Structure Elucidation in Organic Chemistry. Wiley Analytical Science. [Link]

-

Halogenation of Aromatic Compounds. YouTube. [Link]

-

Methyl 4-fluorobenzoate. NIST WebBook. [Link]

-

Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Methyl 4-bromobenzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Benzoic acid, 4-bromo-, methyl ester. NIST WebBook. [Link]

-

Structural Perspective on Enzymatic Halogenation. PMC - NIH. [Link]

-

Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. The Organic Chemistry Tutor. [Link]

-

Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Methyl 3-Bromo-4-fluorobenzoate | 82702-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 8. youtube.com [youtube.com]

- 9. web.mnstate.edu [web.mnstate.edu]

physical properties of Methyl 4-bromo-3-fluorobenzoate

An In-depth Technical Guide to the Physical Properties of Methyl 4-bromo-3-fluorobenzoate

Introduction

This compound is a halogenated aromatic ester that serves as a crucial intermediate in the landscape of modern organic synthesis. Its molecular architecture, featuring a bromine and a fluorine atom on the benzene ring, imparts unique reactivity, making it a valuable building block for the synthesis of complex molecules.[1] This compound is particularly significant in the development of novel pharmaceuticals and agrochemicals, where the precise introduction of functional groups is paramount for achieving desired biological activity.[1] Researchers leverage this compound in a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, to construct elaborate molecular frameworks.[1] This guide provides a comprehensive overview of its core physical properties, offering researchers, scientists, and drug development professionals the essential data and procedural knowledge required for its effective application in a laboratory setting.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its proper handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 849758-12-9 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.04 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 61 - 66 °C | [1][2] |

| Boiling Point | 270.08 °C at 760 mmHg | [2] |

| Density | 1.578 - 1.6 g/cm³ | [1][2] |

| Solubility | Soluble in Methanol | [2] |

| Refractive Index | 1.531 (at 20°C) | [1][2] |

| Flash Point | 117.14 °C | [2] |

| Vapor Pressure | 0.007 mmHg at 25°C | [2] |

| LogP | 2.37480 | [2] |

| Polar Surface Area (PSA) | 26.30 Ų | [2] |

Spectroscopic Data

Structural elucidation and confirmation of this compound are routinely accomplished using various spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are available for this compound and serve as a benchmark for confirming its identity and purity after synthesis or before use in a subsequent reaction.[3]

Experimental Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a sample of this compound. This is a critical parameter for verifying the purity of the compound. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, if the sample is not a fine powder)

Methodology:

-

Sample Preparation:

-

Rationale: A finely powdered and completely dry sample is crucial for uniform heat transfer and accurate measurement.

-

Procedure: Place a small amount of the crystalline this compound on a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula or a mortar and pestle. Ensure the sample is completely dry, as moisture can depress the melting point.

-

-

Capillary Tube Loading:

-

Rationale: Proper loading ensures clear observation of the melting process. An overloaded tube can lead to uneven heating and an inaccurate reading.

-

Procedure: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The final packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup and Measurement:

-

Rationale: A slow heating rate near the expected melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate determination of the melting range.

-

Procedure:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (expected range is 61-66°C).

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

-

-

-

Data Validation:

-

Rationale: Repeating the measurement ensures the reproducibility and reliability of the obtained data.

-

Procedure: Allow the apparatus to cool. A fresh capillary tube with a new sample should be used for a second determination to confirm the initial results.

-

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.

Caption: Workflow for Melting Point Determination.

Handling and Storage

Safety: this compound is classified as an irritant.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended during handling.

Storage: To maintain its stability and purity, the compound should be stored in a cool environment.[2] Recommended storage conditions are between 2°C and 8°C.[1]

Conclusion

This technical guide provides a detailed summary of the key , a compound of significant interest in synthetic chemistry. The tabulated data, coupled with the detailed experimental protocol for melting point determination, offers researchers and drug development professionals a solid foundation for the safe and effective use of this versatile chemical intermediate. Accurate knowledge of these physical properties is the first step in designing robust and reproducible synthetic routes for the creation of novel and valuable molecules.

References

-

This compound 98 - LookChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-bromo-3-fluorobenzoate

Abstract

Methyl 4-bromo-3-fluorobenzoate (CAS No. 849758-12-9) is a halogenated aromatic ester that serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility in drug discovery and development pipelines is fundamentally linked to its physicochemical properties, among which solubility is paramount. Poor solubility can impede formulation, compromise bioavailability, and ultimately lead to the failure of promising drug candidates.[2][3] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines the theoretical framework for its solubility, and presents a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method. This document is intended for researchers, medicinal chemists, and formulation scientists who require accurate and reproducible solubility data to advance their research and development objectives.

Introduction: The Critical Role of Solubility

In modern drug discovery, the mantra "a drug must be in solution to be absorbed" remains a fundamental truth.[3] The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. More than 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, creating significant challenges for formulation and leading to inadequate or variable bioavailability.[3]

This compound, with its substituted benzene ring, is a valuable intermediate for creating novel chemical structures.[1] The strategic placement of bromine and fluorine atoms allows for diverse synthetic transformations, such as cross-coupling reactions, to build molecular complexity. However, before extensive resources are invested in synthesizing analogues, a thorough understanding of the parent molecule's solubility is essential. This knowledge informs decisions on:

-

Reaction Conditions: Selecting appropriate solvents for synthesis and purification.

-

Assay Development: Ensuring the compound remains in solution during in vitro and in vivo screening to generate reliable data.[2]

-

Formulation Strategy: Guiding the development of suitable delivery systems for preclinical and clinical studies.

This guide provides the necessary framework for establishing a robust solubility profile for this key building block.

Physicochemical Properties of this compound

A compound's solubility is intrinsically linked to its physical and chemical properties. The table below summarizes the key reported data for this compound.

| Property | Value | Source(s) |

| CAS Number | 849758-12-9 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [2] |

| Molecular Weight | 233.04 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 61 - 66 °C | [1][2] |

| Boiling Point | ~270.1 °C (at 760 mmHg) | [2] |

| Density | ~1.58 g/cm³ | [2] |

| LogP (Predicted) | 2.37 | [2] |

| Purity | ≥98% (GC) | [1] |

The structure contains a polar methyl ester group, which can act as a hydrogen bond acceptor, and a lipophilic bromofluorophenyl ring. The positive LogP value suggests a preference for lipid environments over aqueous ones, predicting low water solubility.[2]

Solubility Profile: Theoretical Framework and Known Data

3.1 Qualitative Assessment

Published supplier data indicates that this compound is "soluble in Methanol".[4] This is expected, as methanol can interact favorably with both the polar ester and the aromatic ring. Based on the principle of "like dissolves like," we can predict:

-

High solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and other alcohols (e.g., Ethanol).

-

Moderate to high solubility in non-polar aromatic solvents (e.g., Toluene) due to the benzene ring.

-

Low solubility in non-polar aliphatic solvents (e.g., Hexane).

-

Poor aqueous solubility , as suggested by its LogP value and the dominance of the lipophilic aromatic ring.

3.2 Need for Quantitative Experimental Data

While theoretical predictions are useful, they are not a substitute for precise, experimentally determined data. Quantitative solubility measurement is essential for accurate dosing in biological assays and for developing viable formulations. As extensive quantitative data for this compound is not available in the public domain, the following sections provide a robust methodology for its determination.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method, detailed in OECD Guideline 105, is the internationally recognized standard for determining the water solubility of compounds. The same principle is applied for determining solubility in organic solvents. The core of this method is to establish a saturated solution in equilibrium with an excess of the solid compound, followed by separation and quantification of the dissolved analyte.

4.1 Causality Behind Experimental Choices

-

Excess Solute: Using a significant excess (e.g., 5-fold the estimated amount) ensures that the solvent becomes fully saturated and that equilibrium is established with the solid phase.

-

Temperature Control: Solubility is highly temperature-dependent. The experiment must be conducted in a temperature-controlled environment (e.g., an incubator shaker set to 25 °C) to ensure data is reproducible and relevant.

-

Agitation & Equilibration Time: Continuous agitation is required to facilitate the dissolution process. An extended equilibration time (e.g., 24-48 hours) is crucial to ensure the system reaches a true thermodynamic equilibrium, a cornerstone of a self-validating protocol. Preliminary tests can establish the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, the undissolved solid must be completely removed without affecting the concentration of the supernatant. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) is critical for accurate measurement.

4.2 Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 10 mg of this compound into three separate glass vials (e.g., 4 mL screw-cap vials) for each solvent to be tested.

-

Add 2 mL of the chosen solvent (e.g., deionized water, ethanol, DMSO) to each vial. This creates a suspension with a large excess of solid.

-

Prepare a blank vial containing only the solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a consistent speed (e.g., 250 rpm) for at least 24 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand for 1 hour in a temperature-controlled block to allow heavy solids to settle.

-

Transfer the contents to microcentrifuge tubes and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining undissolved solid.

-

-

Sample Collection & Dilution:

-

Carefully collect an aliquot of the clear supernatant from each tube.

-

Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Discard the first 100-200 µL to saturate the filter membrane.

-

Accurately dilute the filtered supernatant with fresh solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A series of dilutions may be necessary.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, against a standard curve prepared from known concentrations of this compound.

-

Calculate the concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

4.3 Experimental Workflow Diagram

Sources

A Comprehensive Spectroscopic Guide to Methyl 4-bromo-3-fluorobenzoate

Abstract: This technical guide provides a detailed analysis of the key spectroscopic data for Methyl 4-bromo-3-fluorobenzoate (CAS No. 849758-12-9), a valuable substituted benzene intermediate in pharmaceutical and agrochemical research.[1] While experimentally derived spectra for this specific compound are not broadly disseminated in peer-reviewed literature, this document presents a robust, predicted spectroscopic profile. The analysis is grounded in first-principle spectroscopic theory, computational prediction tools, and is validated through comparative data from structurally analogous compounds. This guide is intended for researchers, chemists, and quality control professionals who require a reliable reference for the structural characterization of this molecule.

Introduction: The Need for Precise Characterization

This compound is a halogenated aromatic ester. Its utility as a building block in organic synthesis stems from the unique electronic properties conferred by its substituent pattern. The bromine atom provides a site for cross-coupling reactions, the fluorine atom modulates lipophilicity and metabolic stability, and the methyl ester group offers a handle for further functionalization.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide explains the causality behind the expected spectral features of this compound, providing a self-validating framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The following predictions were generated using established computational algorithms and are corroborated by experimental data from its precursor, 4-bromo-3-fluorobenzoic acid.[1][2]

Molecular Structure and Proton Numbering

For clarity, the following numbering scheme will be used for all NMR assignments.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is defined by three distinct aromatic signals and one aliphatic singlet. The chemical shifts are influenced by the inductive effects and resonance contributions of the substituents. The electron-withdrawing ester and halogen groups shift the aromatic protons downfield.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H-Methyl (C8-H) | 3.93 | 3H | s (singlet) | - |

| H-5 | 7.71 | 1H | t (triplet) | J(H5-H6) ≈ 8.1, J(H5-F3) ≈ 8.1 |

| H-2 | 7.84 | 1H | dd (doublet of doublets) | J(H2-H6) ≈ 1.5, J(H2-F3) ≈ 9.0 |

| H-6 | 7.96 | 1H | dd (doublet of doublets) | J(H6-H5) ≈ 8.1, J(H6-H2) ≈ 1.5 |

Interpretation:

-

Methyl Protons (H-Methyl): The three protons of the methyl ester group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 3.93 ppm.

-

Aromatic Protons (H-2, H-5, H-6):

-

H-5: This proton is ortho to the bromine and meta to the ester. It experiences coupling to both the adjacent H-6 proton (ortho-coupling) and across space/through the benzene ring to the fluorine atom (meta-coupling, ⁴JHF). The similar magnitude of these two couplings results in a predicted triplet-like appearance.

-

H-2: Positioned ortho to the ester group and meta to the fluorine, this proton appears as a doublet of doublets. The larger coupling constant arises from the three-bond coupling to the fluorine atom (³JHF), while the smaller coupling is a four-bond meta-coupling to H-6 (⁴JHH).

-

H-6: This proton, situated between the ester and H-5, is also a doublet of doublets due to a large ortho-coupling with H-5 (³JHH) and a smaller meta-coupling to H-2 (⁴JHH).

-

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms (O, F, Br) showing significant shifts. Carbons coupled to fluorine will exhibit splitting.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C-Methyl (C8) | 52.8 | - |

| C-Br (C4) | 110.5 | ²JCF ≈ 22 |

| C-H (C6) | 118.0 | ²JCF ≈ 25 |

| C-H (C2) | 125.8 | ⁴JCF ≈ 3 |

| C-COOCH₃ (C1) | 132.8 | ⁴JCF ≈ 1 |

| C-H (C5) | 134.5 | ³JCF ≈ 8 |

| C-F (C3) | 157.0 | ¹JCF ≈ 255 |

| C=O (C7) | 164.5 | - |

Interpretation:

-

C-F (C3): The carbon directly bonded to fluorine exhibits a very large one-bond coupling constant (¹JCF) and is shifted significantly downfield due to the high electronegativity of fluorine. This is the most characteristic signal in the spectrum.

-

C-Br (C4) & C-H (C6): These carbons are ortho to the fluorine and are expected to show significant two-bond C-F coupling (²JCF). The carbon bearing the bromine (C4) is shifted upfield due to the "heavy atom effect".

-

Ester Carbons (C7, C8): The carbonyl carbon (C=O) appears in the typical downfield region for esters (~164.5 ppm), while the methyl carbon (-OCH₃) is found in the aliphatic region (~52.8 ppm).

Predicted ¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The chemical shift is highly dependent on the electronic environment. Based on experimental data for the precursor 4-bromo-3-fluorobenzoic acid, the chemical shift for the methyl ester is expected to be very similar.[1]

-

Predicted Chemical Shift (vs. CFCl₃): δ ≈ -98.1 ppm

-

Predicted Multiplicity: Doublet of doublets (dd)

-

Causality: The fluorine at position C3 will couple to the two nearest aromatic protons: H-2 (³JHF, meta-coupling, ~9.0 Hz) and H-5 (⁴JHF, para-coupling, ~8.1 Hz), resulting in a doublet of doublets.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2960 - 2850 | Medium-Weak | Aliphatic (Methyl) C-H Stretch |

| ~1725 | Strong | C=O Ester Stretch |

| ~1600, ~1475 | Medium | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~1100 | Strong | Symmetric C-O-C Stretch (Ester) |

| ~1050 | Medium-Strong | C-F Stretch |

| ~700 - 500 | Medium | C-Br Stretch |

Interpretation: The most prominent and diagnostic peak in the IR spectrum is the strong carbonyl (C=O) stretch of the ester group, expected around 1725 cm⁻¹.[3][4] The presence of strong bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O and C-F stretching vibrations, further confirms the structure. Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹.[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial structural clues.

Table 4: Predicted Key Mass Fragments

| m/z Value | Ion | Interpretation |

|---|---|---|

| 232 / 234 | [M]⁺• | Molecular Ion: Shows characteristic ~1:1 isotopic pattern due to ⁷⁹Br and ⁸¹Br. |

| 201 / 203 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 173 / 175 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 152 | [M - Br]⁺ | Loss of the bromine radical. |

Interpretation:

-

Molecular Ion (M⁺•): The most critical feature is the molecular ion peak. Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (at m/z 232 and 234). This is a definitive indicator of a monobrominated compound.[6]

-

Key Fragmentations: The primary fragmentation pathway for aromatic esters involves cleavage at the ester group.[7][8] The most common initial fragmentations are the loss of the methoxy radical (•OCH₃) to give a stable acylium ion at m/z 201/203, and the loss of a bromine radical to give a fragment at m/z 152.

Experimental & Methodological Summary

The data presented in this guide is a synthesis of predictive modeling and comparative analysis.

Standard Experimental Protocols

-

NMR: Spectra are typically acquired on a 300-600 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

IR: Spectra are commonly recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

-

MS: Electron ionization (EI) mass spectra are typically obtained using an ionization energy of 70 eV.

Computational Prediction

The NMR data presented herein were predicted using algorithms that analyze the chemical structure and apply empirically derived parameters and machine learning models to estimate chemical shifts and coupling constants.[2][9]

Logical Workflow for Spectroscopic Characterization

The comprehensive identification of this compound follows a logical, multi-technique approach.

Sources

- 1. rsc.org [rsc.org]

- 2. Simulate and predict NMR spectra [nmrdb.org]